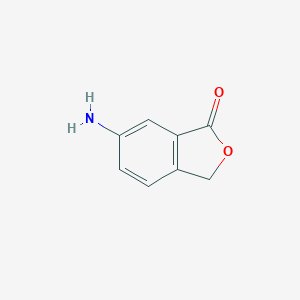

6-Aminophthalide

Descripción

Contextualization within Phthalide (B148349) Chemistry and Derivatives

Overview of Phthalide Scaffold Significance in Medicinal Chemistry

The phthalide scaffold is a core structural motif found in a wide array of biologically active compounds. medchemexpress.com This bicyclic structure, consisting of a benzene (B151609) ring fused to a lactone ring, serves as a privileged pharmacophore in medicinal chemistry. nih.govresearchgate.net The versatility of the phthalide framework allows for the synthesis of a diverse range of derivatives with a wide spectrum of therapeutic properties. medchemexpress.comresearchgate.net Research has demonstrated that phthalide-based compounds exhibit activities such as anti-inflammatory, antimicrobial, antioxidant, and modulatory effects on the blood-tumor barrier. medchemexpress.com The inherent characteristics of the phthalide structure, including its hydrophobicity which aids in crossing biological membranes, make it a valuable starting point for the design of new therapeutic agents. ucl.ac.uk

Historical Perspective of Aminophthalide Research

The study of aminophthalides is closely linked to the broader history of research into chemiluminescence, a phenomenon where a chemical reaction produces light. A well-known related compound, luminol (B1675438) (3-aminophthalhydrazide), was first synthesized in 1902. wikipedia.org Its remarkable property of emitting light upon oxidation, especially in the presence of catalysts like the heme in blood, was discovered in the late 1920s and further investigated for forensic applications in the 1930s. wikipedia.org This pioneering work on a related aminophthalimide structure laid the groundwork for investigating other amino-substituted phthalide derivatives. Research into aminophthalimides and their derivatives has since expanded, exploring their fluorescent properties and potential applications as fluorescent probes. researchgate.net The substitution of a non-fluorescent phthalide with an amino group can dramatically alter its photophysical properties, leading to highly fluorescent molecules. rsc.orgresearchgate.net

Importance of the Amino Functional Group in Chemical Modification

The amino group (-NH2) on the 6-position of the phthalide ring is of paramount importance as it provides a reactive site for a multitude of chemical modifications. nih.govbristol.ac.uk This functional group is a nucleophile, meaning it can readily react with various electrophilic reagents. biologiachile.cl This reactivity allows for the straightforward introduction of a wide range of substituents and the construction of more complex molecular architectures.

The amino group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization. nih.govfishersci.ptprepchem.com For instance, the amino group of 6-aminophthalide can be acylated to produce 6-acetylamino-phthalide. fishersci.ptchemicalbook.com Furthermore, diazotization of the amino group, followed by treatment with reagents like potassium iodide, allows for its conversion to other functional groups, such as an iodo group, creating 6-iodophthalide. prepchem.com This versatility makes the amino group a crucial handle for chemists to tailor the properties of the phthalide core for specific applications, such as the development of fluorescent probes for detecting metal cations. rsc.org The presence and position of the amino group have been shown to be critical for the biological activity in related phthalimide (B116566) compounds. biomedgrid.com

Scope and Research Aims for this compound Investigations

The investigation of this compound is driven by several key research objectives. A primary aim is to exploit its properties as a synthon, or a building block, in the total synthesis of complex natural products and novel compounds with potential therapeutic applications. chemicalbook.com For example, it has been utilized in the synthesis of uncialamycin (B1248839) and as a precursor for P-glycoprotein inhibitors. chemicalbook.com

Another significant area of research focuses on the unique photophysical properties of this compound and its derivatives. ontosight.ai The substitution of the phthalide core with an amino group at the 6-position induces fluorescence. rsc.orgresearchgate.net This has led to research aimed at developing this compound-based fluorescent probes for various applications, including the detection of metal cations and the study of molecular dynamics in different environments. rsc.orgrsc.org Researchers are exploring how modifications to the amino group and the phthalide structure can fine-tune the fluorescent properties, such as emission wavelength and quantum yield, for specific sensing purposes. researchgate.netresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 57319-65-0 | scbt.com |

| Molecular Formula | C8H7NO2 | scbt.com |

| Molecular Weight | 149.15 g/mol | scbt.com |

| Melting Point | 172-175 °C | apolloscientific.co.uk |

| Appearance | White to light yellow crystal powder | chemicalbook.com |

| Solubility in Water | 1360 mg/L at 25°C | fishersci.ptchemicalbook.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

|---|---|---|

| 1H NMR (DMSO-d6) | Signals corresponding to the aromatic and methylene (B1212753) protons. | mdpi.com |

| 13C NMR (DMSO-d6) | Signals corresponding to the carbonyl and aromatic carbons. | mdpi.com |

| FT-IR | Characteristic peaks for the amino and carbonyl functional groups. | nih.gov |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | nih.gov |

| UV-Vis Absorption | Long-wavelength absorption band arising from intramolecular charge transfer. | rsc.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJZDNKZJZUROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205936 | |

| Record name | 6-Aminophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57319-65-0 | |

| Record name | 6-Aminophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57319-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057319650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57319-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminophthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Aminophthalide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF6HH4UQR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Aminophthalide and Its Analogues

Established Synthetic Routes to 6-Aminophthalide

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and fluorescent probes, has traditionally been accomplished through several well-established routes. lookchem.comchemicalbook.comrsc.org These methods, while reliable, often involve multiple steps and specific reaction conditions.

Classical Multi-step Synthesis Approaches

Classical syntheses of this compound often commence from readily available starting materials like phthalide (B148349). nih.gov A common multi-step approach involves the nitration of a precursor followed by reduction to the amine. For instance, phthalic anhydride (B1165640) can be converted to 6-nitrophthalide, which is then reduced to yield this compound. chemicalbook.com Another documented route starts with phthalide, which undergoes a two-step process to afford the final product. nih.gov These multi-step syntheses are foundational in organic chemistry, often involving protecting groups and a sequence of reactions to achieve the desired molecule. qut.edu.aulibretexts.orgworktribe.com The choice of reagents and reaction pathways can be strategically planned to construct complex molecules from simpler ones. libretexts.org

A generalized representation of a multi-step synthesis is outlined below:

Step 1: Nitration of a suitable phthalide precursor.

Step 2: Reduction of the nitro group to an amino group to form this compound.

These classical methods, while effective, underscore the principles of sequential chemical transformations that are central to organic synthesis. beilstein-journals.org

Diazotization and Subsequent Transformations for Halogenated Derivatives (e.g., 6-iodophthalide from this compound)

The amino group in this compound provides a reactive handle for further functionalization, particularly through diazotization reactions. This process allows for the introduction of various substituents, including halogens. A notable example is the synthesis of 6-iodophthalide. prepchem.com

The synthesis of 6-iodophthalide from this compound is typically achieved through a Sandmeyer-type reaction. This involves the diazotization of this compound with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. Subsequent treatment of this intermediate with a solution of potassium iodide yields 6-iodophthalide. prepchem.comunisa.it One documented procedure reports a 23% yield for this transformation. prepchem.com This method is also applicable for the synthesis of other halogenated derivatives, such as those containing chlorine or bromine. nih.gov

| Reactant | Reagent(s) | Product | Yield |

| This compound | 1. NaNO2, H+ 2. KI | 6-Iodophthalide | 23% prepchem.com |

This diazotization-based strategy is a versatile tool for creating a variety of substituted phthalide analogues, which are valuable in the development of new bioactive compounds. nih.govgoogle.com

Novel and Green Synthesis Strategies for this compound and Substituted Aminophthalides

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of novel strategies for the synthesis of this compound and its derivatives, with a focus on environmentally friendly protocols and innovative energy sources. nih.gov

Environmentally Benign Synthetic Protocols

Green chemistry principles are increasingly being applied to the synthesis of aminophthalides to reduce waste and energy consumption. researchgate.net One such approach involves the use of catalytic systems that operate under milder conditions and utilize less hazardous reagents. For example, catalytic hydrogenation of nitroarenes to form the corresponding amines is considered a green and sustainable method. lookchem.com Another environmentally friendly approach is the use of catalytic systems, such as Cp*Ir complexes, for the N-heterocyclization of primary amines with diols, which produces water as the only byproduct. organic-chemistry.org These methods aim for high atom economy and reduce the number of purification steps required. beilstein-journals.org

A novel, environmentally friendly method has been developed for the bromination of 7-aminophthalide, which proceeds via a bromonium ion intermediate under acidic conditions at elevated temperatures. chemrxiv.orgchemrxiv.org This method is notable for conserving a half mole equivalent of halide. chemrxiv.orgchemrxiv.org

Microwave-Assisted Synthesis of Phthalimide (B116566) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of phthalimide derivatives. mdpi.comepa.govsemanticscholar.org

The condensation of phthalic anhydride with amino compounds can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent. researchgate.netepa.gov This method has been shown to produce phthalimide derivatives in high yields (60-89%) within a few minutes (5-10 min), a significant improvement over conventional refluxing which can take hours or even days. mdpi.comresearchgate.net Microwave-assisted synthesis not only saves time and energy but can also lead to higher reaction selectivity and reduced waste. mdpi.com

| Synthesis Method | Reaction Time | Yield |

| Conventional Heating (Reflux) | Days | Incomplete conversion mdpi.com |

| Microwave-Assisted Synthesis | < 45 min | Higher yields, higher selectivity mdpi.com |

Exploration of Bromonium Ion Intermediates in Aminophthalide Synthesis

The formation of bromonium ion intermediates is a key step in certain electrophilic addition and substitution reactions. manac-inc.co.jpyoutube.comlibretexts.org In the context of aminophthalide synthesis, a novel method for the preparation of bromo-substituted 7-aminophthalides utilizes a bromonium ion intermediate. chemrxiv.org This reaction occurs under acidic conditions at high temperatures. chemrxiv.org

The mechanism involves the electrophilic attack of a positively polarized bromine species on the aromatic ring. manac-inc.co.jp This intermediate is then attacked by a nucleophile. manac-inc.co.jplibretexts.org The use of N-bromosuccinimide (NBS) is a common way to generate the electrophilic bromine required for such reactions. manac-inc.co.jp This strategy allows for the regioselective introduction of a bromine atom onto the aminophthalide scaffold. chemrxiv.org The reaction conditions, particularly the temperature, can influence the degree of bromination. chemrxiv.org

Regioselective Synthesis and Isomer Differentiation

The precise control of substituent placement on the phthalide core is crucial for determining the ultimate properties and activity of the resulting molecule. Regioselective synthesis allows for the targeted creation of specific isomers.

The synthesis of positional isomers, such as 7-aminophthalide, requires specific strategic approaches to direct the amino group to the desired position. A novel, environmentally friendly method for the bromination of 7-aminophthalide has been developed. chemrxiv.orgchemrxiv.org This method utilizes a bromonium ion intermediate under acidic conditions at elevated temperatures, which facilitates electrophilic bromination on the 7-aminophthalide core. chemrxiv.org This process is noteworthy for its conservation of halide equivalents and avoidance of sulfonated byproducts. chemrxiv.org

The formation of the 7-aminophthalide precursor itself can involve the hydrolysis of a methyl ester and an intramolecular nucleophilic attack of the resulting carboxylate on a benzylic carbon, followed by desulfonation. chemrxiv.org The temperature of the reaction is a critical factor; at 170°C, the liberated bromide ion can reduce sulfuric acid and become oxidized to a bromonium ion, which then brominates the 7-aminophthalide. chemrxiv.org This highlights the nuanced control required to achieve specific isomers and their subsequent modifications.

The introduction of chirality into the this compound structure opens up possibilities for developing enantiomerically pure compounds with specific biological activities. While direct stereoselective synthesis of chiral this compound derivatives is a specialized area, broader principles of asymmetric synthesis can be applied.

One common strategy for achieving stereoselectivity is the use of chiral auxiliaries or catalysts. For example, the stereoselective synthesis of α-aminophosphonic acid derivatives often involves the addition of phosphites to chiral imines. nih.gov This approach, known as the Pudovik reaction, can be guided by a chiral amine condensed with an aldehyde to form the imine, leading to a diastereoselective addition. nih.gov

Another powerful technique is phase-transfer-catalyzed asymmetric alkylation. This method has been successfully used for the stereoselective synthesis of β-branched α-amino acids from glycinate (B8599266) Schiff bases. organic-chemistry.org By employing a chiral quaternary ammonium (B1175870) bromide and 18-crown-6, high levels of syn- and enantioselectivity can be achieved. organic-chemistry.org Such methodologies could potentially be adapted for the stereoselective functionalization of a this compound precursor.

The synthesis of chiral furan (B31954) amino acid analogues from sugars also provides insights into stereoselective transformations. us.es Although some steps in these syntheses can suffer from a lack of stereoselectivity, careful selection of reagents and conditions, such as using TMSN3/TBAF for azide (B81097) displacement, can prevent epimerization and lead to enantiomerically pure products. us.es

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is a key strategy to create a diverse range of molecules with potentially novel properties. This can be achieved by modifying the amino group or by introducing new functional moieties.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, represent a versatile class of derivatives. N-aminophthalimides can serve as the amine component in these reactions. The synthesis of Schiff bases from substituted N-aminophthalimides and various aromatic aldehydes is a well-established method, typically carried out in a solvent like ethanol. hrpub.org

The N-aminophthalimide precursors are often synthesized by reacting the corresponding phthalimide with hydrazine (B178648) hydrate. hrpub.org A variety of substituted N-aminophthalimides, such as 3-nitro-N-aminophthalimide and 4-bromo-N-aminophthalimide, can be used to generate a library of Schiff bases with different electronic and steric properties. hrpub.org These reactions can also be performed using anhydrous zinc chloride as a catalyst in a solvent like xylene, with the mixture being refluxed for several hours. researchgate.net

The resulting Schiff bases can be characterized by various spectroscopic techniques, including IR and NMR. researchgate.net For example, the formation of the C=N bond in the Schiff base is typically confirmed by an IR absorption band in the range of 1615–1650 cm⁻¹. researchgate.net These Schiff bases have been investigated for a range of applications, including as corrosion inhibitors for mild steel. ekb.eg

Acylation is another important derivatization strategy for aminophthalimides, leading to the formation of amides. This can be achieved by reacting N-aminophthalimide with acyl chlorides. jetir.orgajpamc.com These reactions can be performed using different methods, including a conventional approach with zinc dust at room temperature or a more efficient microwave-assisted, solvent-free method. jetir.orgajpamc.com The microwave-assisted method offers advantages such as being a one-pot reaction that often yields a pure crystalline product without extensive workup. jetir.orgajpamc.com

The synthesis of amino-acylated luminol (B1675438) and isoluminol derivatives provides a relevant example of acylation strategies involving phthalimide intermediates. researchgate.netnih.gov In this work, aminophthalimides were used as protected forms of the final phthalhydrazides. nih.gov The acylation of these aminophthalimides was carried out with bromoalkyl carboxylic acids via their acyl chlorides. nih.gov This approach was chosen because the direct acylation of luminol was found to be problematic. researchgate.net

The incorporation of heterocyclic rings, such as triazoles and pyrazoles, onto the phthalimide or aminophthalimide framework can lead to hybrid molecules with enhanced biological activities. The pyrazole (B372694) scaffold, in particular, is a significant building block in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory and antimicrobial properties. nih.govnih.gov

The 1,2,3-triazole ring is often introduced using a 1,3-dipolar cycloaddition reaction, a key example of "click chemistry." jst.go.jp This method has been used to efficiently synthesize phthalimido-alkyl-1H-1,2,3-triazole derivatives. jst.go.jp The phthalimide and triazole moieties are considered important for the biological activity of these hybrid compounds. jst.go.jp For instance, phthalimide scaffolds hybridized with a 1,2,3-triazole moiety have shown potent antiproliferative activity. frontiersin.org

Similarly, libraries of phthalimide Schiff bases linked to 1,4-disubstituted-1,2,3-triazoles have been designed and synthesized. nih.gov These syntheses often involve the characterization of the products by various spectral analyses. nih.gov The introduction of pyrazole moieties can also be envisioned, as pyrazoles are versatile scaffolds in drug discovery. researchgate.netmdpi.com The synthesis of pyrazole-containing compounds can be achieved through various strategies, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.net

Nucleophilic and Electrophilic Derivatization Approaches

The chemical versatility of this compound stems from its two primary reactive sites: the nucleophilic amino group and the electron-rich aromatic ring. These sites allow for a variety of derivatization strategies, enabling the synthesis of a wide array of analogues. Nucleophilic derivatization primarily involves reactions of the amino group, while electrophilic derivatization targets the aromatic nucleus.

Nucleophilic Derivatization

The primary amino group at the C-6 position of the phthalide scaffold is a potent nucleophile, readily participating in reactions with various electrophiles. Key nucleophilic derivatization methods include acylation, sulfonylation, and the formation of urea (B33335) and thiourea (B124793) derivatives. Furthermore, the amino group can be converted into a diazonium salt, which then serves as a versatile electrophilic intermediate for introducing a range of substituents.

Acylation: The amino group of this compound can be easily acylated to form the corresponding N-acyl derivatives. A common example is the synthesis of 6-acetylaminophthalide, which is often achieved by reacting this compound with an acetylating agent like acetic anhydride. chemicalbook.comresearchgate.net This reaction is fundamental for creating amide linkages and is also used as a protecting group strategy in multi-step syntheses. researchgate.net

| Product | Reagents | Conditions | Yield | Reference(s) |

| 6-Acetylaminophthalide | Acetic Anhydride (Ac₂O) | 80 °C | 54% | researchgate.net |

| 5-Benzoylamino-3,3-bis-(4-dimethylaminophenyl)-phthalide | Benzoyl Chloride | Not specified | Not specified | numberanalytics.com |

Sulfonylation: The reaction of this compound with sulfonyl chlorides yields sulfonamide derivatives. This transformation is significant for synthesizing compounds with potential biological activities, as the sulfonamide group is a key feature in many pharmaceutical agents. cerist.dzajol.infonih.gov The reaction typically proceeds by treating the amine with a sulfonyl chloride in the presence of a base.

| Starting Material | Reagent | Product | Reference(s) |

| Phenyl Sulfonamide Analogues | Phthalic Anhydride | Phthalimide Sulfonamide Derivatives | nih.gov |

| Sulfanilamide | Phthalic Anhydride | N-(4-sulfamoylphenyl)phthalamic acid | ajol.info |

Urea and Thiourea Formation: The nucleophilic amino group of this compound can react with isocyanates and isothiocyanates to produce the corresponding urea and thiourea derivatives, respectively. researchgate.net These reactions provide a straightforward route to analogues containing these important functional groups. For instance, reacting an aminophthalimide with an isothiocyanate leads to the formation of a thiourea linkage. nih.govnih.gov

Diazotization and Subsequent Substitution (Sandmeyer Reaction): One of the most powerful transformations of this compound involves the diazotization of its primary amino group. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. google.comwikidoc.org The resulting diazonium salt is a highly valuable intermediate that can be converted into a wide range of functional groups through reaction with various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikidoc.orgjk-sci.comsynarchive.com This method allows for the introduction of halides (e.g., iodo, bromo, chloro) and other moieties like cyano and azido (B1232118) groups onto the aromatic ring at the C-6 position. google.comuni-regensburg.de For example, treatment of the diazonium salt of this compound with potassium iodide yields 6-iodophthalide. archive.org

| Product | Reagents | Conditions | Yield | Reference(s) |

| 6-Azidophthalide | 1. HCl, NaNO₂; 2. NaN₃ | 0 °C | Not Specified | uni-regensburg.de |

| 6-Iodophthalide | 1. Diazotization; 2. KI | Not Specified | 23% | archive.org |

| 5-Bromophthalide | 1. HBr, NaNO₂; 2. CuBr | 0-5 °C | Not Specified | google.com |

Electrophilic Derivatization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group. The directing effect of the amino group favors substitution at the ortho (C-7) and para (C-5) positions. However, since the C-5 position is part of the fused ring system, substitution primarily occurs at the C-7 position.

Halogenation: Electrophilic bromination of this compound can be achieved using reagents like N-bromosuccinimide (NBS). Studies have shown that this reaction can selectively introduce a bromine atom onto the aromatic ring. For example, the reaction of this compound with one equivalent of NBS in THF at low temperatures results in the formation of 6-amino-7-bromophthalide. chemrxiv.org This selective halogenation provides a valuable handle for further functionalization, such as in cross-coupling reactions.

| Product | Reagent | Conditions | Reference(s) |

| 6-Amino-7-bromophthalide | N-Bromosuccinimide (NBS) | THF, 0 °C | uni-regensburg.de |

| 7-Amino-4-bromo-3H-isobenzofuran-1-one | Bromide ion (in situ) / H₂SO₄ | 170 °C | chemrxiv.org |

Friedel-Crafts Reactions: While the strong basicity of the amino group can complicate traditional Lewis acid-catalyzed Friedel-Crafts reactions by forming a complex with the catalyst, acylation can be achieved under specific conditions. archive.orgacs.orgvedantu.com Often, the amino group is first acylated to form an amide (e.g., 6-acetylaminophthalide), which is less basic and still an ortho-, para-director, albeit less activating. This allows for subsequent Friedel-Crafts acylation on the aromatic ring. archive.org

Advanced Spectroscopic and Structural Characterization of 6 Aminophthalide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for examining the molecular structure of 6-Aminophthalide, offering insights into its functional groups and bond vibrations. Techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are instrumental in this analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, also known as 6-Amino-3H-isobenzofuran-1-one, the FT-IR spectrum provides clear evidence for its key structural features. researchgate.net

The spectrum shows distinct bands corresponding to the amine (-NH2) group, with characteristic stretching vibrations observed at 3500 cm⁻¹ and 3300 cm⁻¹. A strong absorption band at 1727 cm⁻¹ is indicative of the carbonyl group (C=O) within the lactone (cyclic ester) ring. researchgate.net Additional peaks in the fingerprint region, including those at 1630, 1615, 1505, 1491, 1465, 1329, 1187, 1056, and 989 cm⁻¹, correspond to the complex vibrations of the entire molecule, including the aromatic ring C-C stretching and C-H bending vibrations. researchgate.net

FT-IR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| -NH₂ Stretch | 3500 |

| -NH₂ Stretch | 3300 |

| Lactone C=O Stretch | 1727 |

| Aromatic/Amine Vibrations | 1630 |

| Aromatic/Amine Vibrations | 1615 |

| Aromatic Ring Vibration | 1505 |

| Aromatic Ring Vibration | 1491 |

| CH₂ Bending | 1465 |

| C-N Stretch | 1329 |

| C-O Stretch | 1187 |

| Aromatic C-H Bending | 1056 |

| Aromatic C-H Bending | 989 |

Data sourced from crystallographic information on 6-Amino-3H-isobenzofuran-1-one. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations that cause a change in polarizability. tubitak.gov.tr While specific experimental FT-Raman data for this compound was not available in the surveyed literature, this technique is valuable for studying non-polar bonds and symmetric vibrations, which can be weak or absent in FT-IR spectra. tubitak.gov.trscispace.com For a molecule like this compound, FT-Raman would be particularly useful for analyzing the vibrations of the benzene (B151609) ring and the carbon-carbon bonds within the bicyclic system. scispace.com

Correlation of Experimental and Theoretically Computed Vibrational Spectra

In modern structural analysis, experimental vibrational spectra are often correlated with theoretical computations, typically using Density Functional Theory (DFT). nih.govredalyc.org This approach involves optimizing the molecular geometry and calculating the vibrational frequencies of the molecule in the gaseous state. nih.gov The computed frequencies are then often scaled to correct for systematic errors in the theoretical model. redalyc.org

Although a specific study correlating the experimental and theoretical spectra for this compound was not found, this methodology is widely applied to similar aromatic and heterocyclic compounds. nih.gov Such a study on this compound would allow for a more precise assignment of each experimental band to specific vibrational modes of the molecule, confirming the assignments made from experimental data alone and providing a deeper understanding of the molecule's dynamics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR provide detailed information about the proton and carbon environments, respectively.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the methylene (B1212753) and aromatic protons. researchgate.net

The two protons of the methylene group (-CH₂-) on the lactone ring are chemically equivalent and appear as a singlet at 5.23 ppm. The three protons on the aromatic ring are in different electronic environments and thus appear as separate signals. The proton at position 7 (H-7) shows a doublet of doublets at 6.99 ppm, with coupling constants J = 1.96 Hz and J = 8.30 Hz, indicating coupling to two non-equivalent neighboring protons. The proton at position 5 (H-5) appears as a doublet at 7.14 ppm (J = 2.44 Hz), and the proton at position 4 (H-4) is observed as a doublet at 7.25 ppm (J = 8.30 Hz). researchgate.net

¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| α-CH₂ | 5.23 | Singlet (s) | N/A |

| Aromatic H-7 | 6.99 | Doublet of doublets (dd) | 1.96, 8.30 |

| Aromatic H-5 | 7.14 | Doublet (d) | 2.44 |

| Aromatic H-4 | 7.25 | Doublet (d) | 8.30 |

Data sourced from crystallographic and spectroscopic analysis of 6-Amino-3H-isobenzofuran-1-one. researchgate.net

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. mdpi.com Although specific experimental ¹³C NMR data for this compound were not identified in the reviewed sources, the expected chemical shifts can be predicted based on its structure.

The spectrum would be expected to show eight distinct signals. The carbonyl carbon of the lactone group would appear significantly downfield, typically in the range of 160-180 ppm. The six aromatic carbons would resonate in the 100-150 ppm region, with carbons attached to the electronegative oxygen and nitrogen atoms appearing at lower fields. The methylene (-CH₂-) carbon would be the most upfield signal, generally appearing in the 60-80 ppm range. oregonstate.edu

Advanced NMR Techniques for Stereochemical Assignments

While this compound itself is an achiral molecule, precluding the need for stereochemical assignment, NMR spectroscopy remains a fundamental tool for its structural confirmation. The proton NMR (¹H NMR) spectrum provides characteristic signals that confirm the arrangement of atoms. researchgate.net

For instance, in a deuterated chloroform (CDCl₃) solvent, the key proton signals for this compound are observed at specific chemical shifts (δ) in parts per million (p.p.m.). researchgate.net The methylene protons (α-CH₂) of the lactone ring typically appear as a singlet, while the aromatic protons present as a set of doublets and doublet of doublets, reflecting their coupling with neighboring protons. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, p.p.m.) | Multiplicity | Coupling Constant (J, Hz) |

| α-CH₂ | 5.23 | Singlet (s) | N/A |

| Aromatic 7-H | 6.99 | Doublet of doublets (dd) | J₁ = 1.96, J₂ = 8.30 |

| Aromatic 5-H | 7.14 | Doublet (d) | J = 2.44 |

| Aromatic 4-H | 7.25 | Doublet (d) | J = 8.30 |

| Data obtained in CDCl₃ at 500 MHz. researchgate.net |

In the context of its derivatives, particularly those synthesized with chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be indispensable. These 2D NMR methods allow for the determination of through-space correlations between protons, enabling the assignment of relative stereochemistry in diastereomers. For potential chiral derivatives of this compound, these techniques would be crucial for elucidating their three-dimensional structures in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability through fragmentation analysis. The compound has a molecular formula of C₈H₇NO₂ and a molecular weight of approximately 149.15 g/mol . matrix-fine-chemicals.com High-resolution mass spectrometry (HRMS) can provide an exact mass, which is a critical parameter for confirming the elemental composition of the molecule and its derivatives. scribd.com

Upon ionization in a mass spectrometer, the molecular ion (M⁺) of this compound is formed. This ion is energetically unstable and can undergo fragmentation, breaking into smaller, characteristic pieces. researchgate.net Analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the molecule's structure.

While a detailed experimental mass spectrum for this compound is not widely published, a probable fragmentation pattern can be predicted based on its chemical structure. Key fragmentation pathways would likely involve:

Loss of Carbon Monoxide (CO): A common fragmentation for lactones, leading to a fragment ion with an m/z value of approximately 121.

Fission of the Lactone Ring: Cleavage of the heterocyclic ring can lead to various smaller charged fragments.

Loss of the Amino Group (-NH₂): Ejection of the amino group or related nitrogen-containing fragments.

This analysis is vital for identifying the compound in complex mixtures and for the structural elucidation of novel derivatives synthesized from the this compound scaffold.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state, offering precise atomic coordinates and insights into its molecular geometry and crystal packing.

Interactive Data Table: Crystal and Refinement Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₇NO₂ |

| Formula Weight | 149.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.396 (2) |

| b (Å) | 5.990 (2) |

| c (Å) | 13.881 (4) |

| β (°) | 100.32 (3) |

| Volume (ų) | 686.9 (3) |

| Z | 4 |

| Data from crystallographic analysis. researchgate.net |

Elucidation of Planar Molecular Structure of this compound

X-ray crystallographic studies have unequivocally shown that the this compound molecule is essentially planar. researchgate.netresearchgate.net The fused bicyclic system, consisting of a benzene ring and a γ-lactone ring, forms a rigid, flat structure. researchgate.net This planarity is a key structural feature, influencing the molecule's electronic properties and its ability to participate in intermolecular interactions such as π-stacking.

Analysis of Supramolecular Interactions (e.g., N-H⋯O Hydrogen Bonds)

In the crystal lattice, molecules of this compound are not isolated but are organized into a higher-order supramolecular assembly. This organization is primarily dictated by intermolecular hydrogen bonds. Specifically, the amino group (-NH₂) acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) of the lactone ring on an adjacent molecule acts as the acceptor. researchgate.net

These N—H⋯O interactions link the molecules together, forming distinct supramolecular double chains that propagate through the crystal. researchgate.netresearchgate.net This specific hydrogen-bonding motif is a critical factor in determining the stability and physical properties of the crystalline solid. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots

To quantitatively analyze the intermolecular interactions within the crystal structure of this compound, Hirshfeld surface analysis is employed. This computational method maps the close contacts between molecules in the crystal, providing a visual and statistical representation of the forces governing the crystal packing.

The Hirshfeld surface is generated based on the electron distribution of the molecule. The surface is colored according to various properties, such as dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside). A normalized contact distance (dnorm) highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which correspond to the N—H⋯O hydrogen bonds.

Computational Chemistry and Theoretical Studies of 6 Aminophthalide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is widely applied to 6-Aminophthalide and related molecules to predict a variety of properties with high accuracy.

The initial step in most computational studies involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) are commonly employed to calculate the most stable three-dimensional structure. researchgate.netresearchgate.net This process determines key geometric parameters, including bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability. For this compound, the electronic structure is characterized by a significant photoinduced intramolecular charge transfer (ICT). nih.gov Upon excitation, electron density is displaced from the electron-donating amino group towards the meta position of the benzene (B151609) ring. nih.gov This charge transfer character is a defining feature of its electronic behavior. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net

Table 1: Parameters from DFT-Based Electronic Structure Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| Geometry Optimization | Calculation of the lowest-energy arrangement of atoms. | Provides stable 3D structure, bond lengths, and angles. researchgate.net |

| HOMO/LUMO Analysis | Identifies the highest occupied and lowest unoccupied molecular orbitals. | Explains the intramolecular charge transfer (ICT) from the amino group to the phthalide (B148349) core. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for intermolecular interactions. semanticscholar.org |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and conjugative interactions within the molecule. | Quantifies the stabilization energy associated with electron delocalization from donor to acceptor orbitals. researchgate.net |

DFT and its time-dependent extension (TD-DFT) are highly effective at predicting spectroscopic properties. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are performed on the optimized geometry. The calculated harmonic frequencies are often systematically higher than experimental values, and thus, uniform scaling factors are applied to improve agreement with experimental data. researchgate.netdergipark.org.tr These calculations, combined with Potential Energy Distribution (PED) analysis, allow for the precise assignment of vibrational modes. researchgate.net

TD-DFT is the method of choice for predicting electronic absorption and emission spectra (UV-Vis and fluorescence). semanticscholar.org Studies on 6-aminophthalides confirm that the first long-wavelength absorption band corresponds to a single intramolecular charge transfer transition to the first excited state (S1). nih.govresearchgate.net The calculations also predict excited-state dipole moments, which are significantly larger than in the ground state, confirming a large charge displacement upon excitation. nih.govlookchem.com This change in dipole moment is responsible for the compound's solvatochromism, where the emission spectrum shifts in response to solvent polarity. researchgate.net

Table 2: Theoretical Prediction of Spectroscopic Properties

| Spectroscopic Property | Computational Method | Key Findings for this compound System |

|---|---|---|

| Vibrational Spectra (IR/Raman) | DFT (e.g., B3LYP/6-311++G(d,p)) | Calculation of harmonic frequencies and mode assignments. Scaling factors are used to match experimental data. researchgate.netdergipark.org.tr |

| Electronic Absorption (UV-Vis) | TD-DFT | Predicts vertical excitation energies and oscillator strengths. Confirms the lowest energy transition is an ICT state. nih.govresearchgate.net |

| Fluorescence Spectra | TD-DFT | Predicts emission energies from the optimized excited-state geometry. Explains the large Stokes shift due to solvent relaxation. researchgate.net |

Computational methods are essential for studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible structural forms that differ in the position of a proton. DFT calculations can determine the relative energies and, therefore, the relative stabilities of different potential tautomers (e.g., keto-enol or amine-imine forms). researchgate.netkuleuven.be By calculating the energy barriers for the transition states between tautomers, it is possible to predict the likelihood and kinetics of their interconversion. researchgate.net

A related process is Excited-State Intramolecular Proton Transfer (ESIPT), where a proton moves from one part of a molecule to another upon photoexcitation. For related isomers like 3-Aminophthalimide (B167264), TD-DFT studies have been used to investigate this possibility. nih.gov Those calculations revealed a high energy barrier in the first excited state, indicating that an ESIPT process is unlikely to occur. nih.gov Similar computational approaches would be applied to this compound to determine if ESIPT is a viable de-excitation pathway, which would result in a characteristic dual fluorescence that is not typically observed for this compound. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These methods are crucial in drug discovery and for understanding biological mechanisms.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. spirochem.com For compounds based on the phthalimide (B116566) scaffold, docking studies have been performed to explore their potential as inhibitors of various enzymes. researchgate.nettandfonline.com For instance, N-aminophthalimide derivatives have been docked into the active site of histone deacetylase 8 (HDAC8), a target for anticancer drugs. researchgate.net

These simulations calculate a "docking score" or binding free energy (ΔG), which estimates the binding affinity. researchgate.net The results also provide a detailed, 3D visualization of the binding pose, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues. researchgate.netresearchgate.net

Table 3: Phthalimide Derivatives as Ligands for Biological Targets

| Protein Target Class | Example Target | Predicted Interactions | Significance |

|---|---|---|---|

| Enzyme Inhibitors | Histone Deacetylase 8 (HDAC8) | Hydrogen bonds with active site residues, interactions with the catalytic zinc ion, and hydrophobic contacts in the binding pocket. researchgate.net | Identifies the phthalimide scaffold as a potential framework for developing anticancer agents. researchgate.net |

| Various Receptors | Antimicrobial Targets (e.g., Mycobacterial enzymes) | Hydrogen bonds, hydrophobic interactions, and electrostatic interactions stabilizing the ligand-receptor complex. researchgate.net | Guides the design of new antimicrobial compounds based on the phthalimide structure. |

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms in the ligand-protein complex over time, providing insights into its flexibility, stability, and conformational changes. lbl.gov Key metrics such as the Root-Mean-Square Deviation (RMSD) of atomic positions are monitored to assess the stability of the complex. mdpi.com Large fluctuations in RMSD can indicate significant conformational changes. mdpi.com

These simulations allow for a detailed analysis of the binding site, characterizing its shape, volume, and chemical environment (hydrophobicity, charge distribution). nih.gov This information is vital for structure-based drug design, as it helps rationalize the observed binding affinity and guides the modification of the ligand to improve its complementarity to the binding site. nih.gov For this compound itself, theoretical studies indicate that the molecule does not undergo significant conformational changes during its excited-state lifetime, suggesting a relatively rigid structure that is less likely to adapt to diverse binding pocket shapes without chemical modification. nih.govresearchgate.net

Investigation of Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. edinst.com It can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer processes like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET). edinst.comresearchgate.net Computational studies are vital for investigating the specific pathways through which a quencher molecule interacts with an excited fluorophore like this compound.

For this compound, its high sensitivity to the polarity and proticity of its environment makes it an interesting subject for quenching studies. rsc.org Computational models can simulate the interaction between the excited state of this compound and potential quenchers. These models can explore mechanisms such as:

Solvent Effects: The fluorescence of this compound is highly dependent on the solvent. rsc.org In protic solvents like water, quenching can occur through mechanisms like hydrogen bond breaking in the excited state or proton transfer between the fluorophore and solvent molecules. researchgate.net

Collisional Quenching: This dynamic process relies on collisions between the excited fluorophore and a quencher. uzh.ch Computational simulations can model the diffusion and interaction of species to determine the quenching rate constant, as described by the Stern-Volmer relationship. uzh.ch

Electron Transfer: Quenching can occur if a nearby molecule has appropriate energy levels to accept an electron from the excited this compound (oxidative quenching) or donate an electron to it (reductive quenching). DFT calculations can predict the feasibility of such PET processes by analyzing the frontier molecular orbitals (HOMO and LUMO) of the fluorophore and the quencher.

Theoretical investigations can map the potential energy surfaces of the this compound-quencher system to identify pathways for non-radiative decay, thereby explaining the quenching mechanism at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govnih.gov For this compound derivatives, QSAR could be a powerful tool for designing new molecules with tailored fluorescence properties for use as molecular probes or sensors.

A QSAR study involves calculating a set of molecular descriptors for each derivative in a series. imist.ma These descriptors can be quantum mechanical (e.g., HOMO/LUMO energies, dipole moment), topological, or physicochemical (e.g., LogP). nih.gov Statistical methods, ranging from multiple linear regression (MLR) to machine learning algorithms like support vector machines (SVM), are then used to build a predictive model. nih.govnih.gov

While specific QSAR models for this compound derivatives are not widely detailed in the reviewed literature, a hypothetical study could aim to predict a property like fluorescence quantum yield. The model would correlate this property with descriptors that reflect the electron-donating or -withdrawing nature of substituents on the phthalide core.

| Derivative Structure (Hypothetical) | Calculated Descriptor (Example) | Measured/Predicted Property (Example) |

|---|---|---|

| This compound | HOMO-LUMO Gap: X eV | Fluorescence Quantum Yield: 0.82 |

| 6-(Dimethylamino)phthalide | HOMO-LUMO Gap: Y eV (Y < X) | Fluorescence Quantum Yield: 0.73 |

| 6-Acetamidophthalide | HOMO-LUMO Gap: Z eV (Z > X) | Fluorescence Quantum Yield: Predicted to be lower |

Mechanistic Insights from Computational Analysis of Chemical Reactions

Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the detailed study of reaction pathways, transition states, and intermediates that are often difficult to observe experimentally. smu.eduims.ac.jp For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, DFT calculations are a key tool.

The synthesis of this compound derivatives can involve multiple steps, for instance, the synthesis of 3,3-diphenyl-6-aminophthalide proceeds through nitration, Friedel-Crafts reactions, cyclization, and finally, reduction of a nitro group to the target amine. researchgate.net Computational analysis can be applied to each of these steps to:

Identify Transition States: By mapping the potential energy surface, algorithms can locate the highest energy point along the minimum energy path connecting reactants and products, known as the transition state. ims.ac.jp

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate. This allows for the comparison of different potential reaction pathways.

Analyze Reaction Coordinates: Techniques like Intrinsic Reaction Coordinate (IRC) calculations confirm that a located transition state correctly connects the desired reactants and products. smu.edu The Unified Reaction Valley Approach (URVA) can further dissect the reaction mechanism into distinct phases, such as bond breaking/forming events and structural rearrangements. smu.edu

By modeling these reaction steps, computational analysis can explain product distributions, optimize reaction conditions, and guide the synthesis of new this compound derivatives.

Chemical Reactivity and Reaction Mechanisms of 6 Aminophthalide

Nucleophilic Reactivity of the Amino Group

The exocyclic amino (-NH2) group attached to the aromatic ring is a potent nucleophile, readily participating in reactions typical of primary aromatic amines. Its reactivity is influenced by the electron-donating nature of the amino group, which increases the electron density on the aromatic ring, and the electron-withdrawing effect of the lactone carbonyl group.

The nitrogen atom of the amino group in 6-aminophthalide can readily attack electrophilic carbon atoms, leading to the formation of new C-N bonds through amidation (acylation) and alkylation reactions.

Amidation: this compound can be acylated to form the corresponding amides. This reaction typically involves treating the aminophthalide with acylating agents such as acid chlorides or acid anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism. While direct acylation of this compound is a standard transformation, studies on the related N-aminophthalimide show that acylation can be performed under mild conditions using activating agents like 1,1'-carbonyldiimidazole (B1668759) to avoid skeletal rearrangements that can occur under harsh conditions. psu.edu

Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents, such as dialkyl sulfates. google.com These reactions are often carried out in the presence of a base to deprotonate the nitrogen atom, increasing its nucleophilicity, or to neutralize the acid formed during the reaction. google.com The position of the amino group can influence the reaction yields, with studies on analogous naphthoquinone systems showing that the nucleophilicity of the amino group is affected by its position on the ring system. lpnu.ua

| Reactant | Reagent | Activating Agent | Product | Reference |

|---|---|---|---|---|

| N-Aminophthalimide | Acetic Acid | 1,1'-Carbonyldiimidazole | N-(Acetylamino)phthalimide | psu.edu |

| N-Aminophthalimide | Benzoic Acid | 1,1'-Carbonyldiimidazole | N-(Benzoylamino)phthalimide | psu.edu |

| N-Aminophthalimide | Pivaloic Acid | 1,1'-Carbonyldiimidazole | N-(Pivaloylamino)phthalimide | psu.edu |

As a primary amine, this compound reacts with aldehydes and ketones in condensation reactions to form imines, commonly known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.comchemguide.co.uk

The reaction mechanism involves two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine. libretexts.org

Elimination (Dehydration): The carbinolamine is then protonated on the oxygen atom under acidic conditions, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of a carbon-nitrogen double bond (C=N), yielding the final imine product. libretexts.orgmasterorganicchemistry.com

The formation of these imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com These reactions are fundamental in building more complex molecular architectures from this compound. ajpamc.com

| Amine Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Aminophthalimide | Benzaldehyde | Methanol, H2SO4 (cat.), Reflux | Schiff Base | ajpamc.com |

| N-Aminophthalimide | 4-Chlorobenzaldehyde | Methanol, H2SO4 (cat.), Reflux | Schiff Base | ajpamc.com |

| N-Aminophthalimide | 4-Nitrobenzaldehyde | Methanol, H2SO4 (cat.), Reflux | Schiff Base | ajpamc.com |

Electrophilic Aromatic Substitution on the Phthalide (B148349) Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino group. The amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C5) and para (C7) to itself.

Halogenation, particularly bromination, of the aromatic ring can be achieved using various brominating agents. Research on the closely related 7-aminophthalide has shown that bromination can be performed under different conditions to yield mono- or di-bromo derivatives. chemrxiv.org For instance, reacting an aminophthalide with N-bromosuccinimide (NBS) can introduce bromine atoms onto the activated ring. rsc.org

In a novel method, bromo-substituted 7-aminophthalides were synthesized by heating in concentrated sulfuric acid. chemrxiv.org At 170°C, a bromide ion source can lead to in situ generation of a bromonium ion (Br+), which then attacks the activated aromatic ring. chemrxiv.org In the case of 7-aminophthalide, bromination occurs at the C4 position, which is ortho to the activating amino group. chemrxiv.org For this compound, substitution would be predicted to occur at the C5 and C7 positions.

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Aminophthalide Precursor (1a) | Conc. H2SO4, 170°C | 7-Amino-4-bromo-3H-isobenzofuran-1-one (3a) | 93 | chemrxiv.org |

| 7-Aminophthalide Precursor (1e) | Conc. H2SO4, 170°C | 7-Amino-4-bromo-3-methyl-3H-isobenzofuran-1-one (3e) | 91 | chemrxiv.org |

| This compound | N-Bromosuccinimide (1 equiv.), THF, 0°C | 6-Amino-7-bromophthalide | - | rsc.org |

Nitration: The introduction of a nitro (-NO2) group onto the phthalide ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The amino group's powerful activating and directing effect would guide the nitronium ion (NO2+) electrophile to the C5 and C7 positions. The synthesis of related nitro-phthalide derivatives often involves the nitration of a phthalide precursor at low temperatures (0 to 30°C). google.com For example, 3,3-bis-(4-dialkylaminophenyl)-phthalide is nitrated at the 5-position. google.com

Sulfonation: A sulfonic acid (-SO3H) group can be introduced onto the aromatic ring by treatment with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, at elevated temperatures (100-200°C). google.com Studies on 4-aminophthalimide (B160930) show that sulfonation occurs at the 5-position, which is ortho to the amino group. google.com Similarly, for this compound, sulfonation would be expected to occur at the C5 and C7 positions due to the directing influence of the amino group.

Ring-Opening and Ring-Closing Reactions of the Phthalide Moiety

The γ-lactone ring of the phthalide structure is susceptible to nucleophilic attack, which can lead to ring-opening. Conversely, ring-closing reactions are key to the synthesis of the phthalide core itself.

Ring-Opening Reactions: The ester linkage within the lactone ring can be cleaved by various nucleophiles.

Hydrolysis: Under basic or acidic conditions, the lactone can be hydrolyzed to the corresponding 2-(hydroxymethyl)-5-aminobenzoic acid.

Aminolysis: Reaction with strong amine nucleophiles can open the ring to form an amide. For example, treatment of a related lactone with excess ethylenediamine (B42938) at 40°C resulted in ring-opening to form an N-(2-aminoethyl)benzamide derivative. rsc.org

Reductive Opening: The phthalide ring can be opened under reductive conditions. A process for a related aminophthalide involves reaction with zinc powder in a strong alkaline aqueous solution, which leads to a reductive ring-opening. google.com In some cases, the initially formed radical anion of the phthalide can undergo a ring-opening step. researchgate.net

Ring-Closing Reactions: The formation of the phthalide ring is a critical synthetic step. These reactions are intramolecular cyclizations of a suitably substituted benzene derivative. A common method involves the cyclization of a 2-carboxybenzyl derivative. For instance, after a reductive ring-opening process, acidification of the resulting intermediate can induce a ring-closing reaction to reform the phthalide structure. google.com Another pathway involves the reduction of a phthalic anhydride (B1165640) derivative with a reducing agent like sodium borohydride, followed by cyclization in acid to yield the phthalide. nih.gov Such ring-closing reactions are fundamental examples of intramolecular nucleophilic substitution or esterification. freedomgpt.combritannica.com

Photochemical and Electrochemical Reactivity of this compound

The reactivity of this compound when subjected to light (photochemical) or electrical potential (electrochemical) is a key area of scientific inquiry, revealing insights into its electronic structure and potential applications. This section details the known photochemical behavior and discusses the anticipated electrochemical properties based on related structures.

Photochemical Reactivity of this compound

The introduction of an amino group at the 6-position of the phthalide scaffold dramatically alters its photophysical properties. While phthalide itself is non-fluorescent, this compound is a highly fluorescent molecule. lookchem.com This phenomenon is attributed to a photoinduced intramolecular charge transfer (ICT) process. researchgate.net

Upon absorption of light, an electron is promoted to an excited state. In this compound, this excitation leads to a significant displacement of electron density from the electron-donating amino group to the electron-accepting lactone portion of the molecule. researchgate.net This charge transfer character of the lowest excited singlet state (S₁) is fundamental to its photochemistry.

The first absorption band of this compound corresponds to a direct transition to this charge transfer state. lookchem.com The molecule exhibits long fluorescence lifetimes and high fluorescence quantum yields, indicating that the excited state is stable and deactivates efficiently through the emission of light. researchgate.net The significant difference between the absorption and emission wavelengths (a large Stokes shift) is primarily a result of the reorientation of solvent molecules around the more polar excited state. lookchem.com

The photophysical properties of this compound are highly sensitive to the polarity and proticity of its environment. researchgate.net This solvatochromism, the change in color (absorption and emission spectra) with solvent polarity, makes it a candidate for use as a fluorescent probe to study molecular environments. researchgate.net For instance, the fluorescence quantum yield is notably high in polar aprotic solvents like acetonitrile. beilstein-journals.org

Research Findings on Photophysical Properties:

Studies have quantified several photophysical parameters for this compound, providing a deeper understanding of its behavior in the excited state. A notable characteristic is its significant excited-state dipole moment, which is considerably larger than its ground-state counterpart, confirming the charge transfer nature of the excited state. researchgate.netbeilstein-journals.org

| Photophysical Parameter | Value | Solvent | Reference |

| Fluorescence Quantum Yield (Φf) | 0.82 | Acetonitrile | beilstein-journals.org |

| Excited State Dipole Moment (μe) | 8.5 D | - | beilstein-journals.org |

| Absorption Maximum (λabs) | ~31540 cm⁻¹ | Hexane | beilstein-journals.org |

This table presents key photophysical data for this compound, highlighting its high fluorescence efficiency and the charge transfer character of its excited state.

Electrochemical Reactivity of this compound

Detailed experimental data on the specific electrochemical reactivity of this compound, such as its oxidation and reduction potentials from techniques like cyclic voltammetry, are not extensively available in the reviewed scientific literature. However, the electrochemical behavior can be inferred based on its molecular structure and the known reactivity of related compounds.

The this compound molecule contains both an aromatic amine group and a lactone (an ester). Aromatic amines are known to be electrochemically oxidizable. The oxidation typically involves the removal of an electron from the nitrogen atom's lone pair, forming a radical cation. The potential at which this oxidation occurs is influenced by the substituents on the aromatic ring.

Conversely, the phthalide portion of the molecule, particularly the carbonyl group of the lactone, could be susceptible to electrochemical reduction. This process would involve the addition of an electron to the molecule.

Studies on related aminophthalimide isomers, such as 3-aminophthalimide (B167264) derivatives, have shown that both oxidation and reduction processes are observable via cyclic voltammetry. researchgate.net For these related compounds, the oxidation is associated with the aminophenyl moiety, and the reduction is linked to the phthalimide (B116566) structure. researchgate.net It is plausible that this compound would exhibit similar behavior, with an accessible oxidation potential related to the amino group and a reduction potential associated with the phthalide system. The precise values of these potentials for this compound, however, remain to be experimentally determined and reported.

Pharmacological and Medicinal Chemistry Research of 6 Aminophthalide and Its Derivatives

Biological Activities and Therapeutic Potential of 6-Aminophthalide

Antimalarial Activity

Derivatives of isoindolinone, a core structure related to this compound, have demonstrated notable antimalarial properties. For instance, (S)-tryptophanol-derived isoindolinones have shown excellent activity against multiple life-cycle stages of the malaria parasite, with IC50 values in the low micromolar range. These compounds also exhibit low cytotoxicity against human liver cell lines, along with good metabolic and chemical stability, marking them as promising candidates for further development.

Phthalimide (B116566) derivatives have also been a focus of antimalarial drug discovery. Certain N-phenyl phthalimide derivatives show inhibitory activity against both sensitive and resistant strains of Plasmodium falciparum in the low micromolar range and exhibit considerable selectivity indices against human cells. One of the most potent compounds in this class, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione, demonstrated a slow-acting mechanism, similar to the known antimalarial drug atovaquone. Enzymatic assays have indicated that this compound inhibits the P. falciparum cytochrome bc1 complex. Molecular docking studies further suggest that it binds to the Qo site of the cytochrome bc1 complex nih.govnih.gov.

Additionally, computational studies have explored phthalide (B148349) derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), a crucial enzyme in the parasite's nucleotide metabolic pathway mdpi.com. This suggests that the phthalide scaffold can be a versatile starting point for developing new antimalarial agents with various mechanisms of action.

Table 1: Antimalarial Activity of Selected Isoindolinone and Phthalimide Derivatives

| Compound Class | Derivative Example | Target/Mechanism | Activity |

|---|---|---|---|

| Isoindolinone | (S)-tryptophanol-derived isoindolinones | Not specified | Low micromolar IC50 values against multiple parasite stages |

| Phthalimide | 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione | Inhibition of cytochrome bc1 complex | Active in low micromolar range against sensitive and resistant P. falciparum |

| Phthalide | Various derivatives | Potential inhibition of dihydrofolate reductase (DHFR) | Investigated through computational studies |

Anti-HIV Activity

The phthalimide scaffold has been identified as a promising structure for the development of anti-HIV agents. Specifically, certain phthalimide derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds bind to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site, leading to inhibition of viral replication nih.govresearchgate.net.

Molecular docking studies have shown that some phthalimide derivatives can bind to the NNRTI binding pocket of HIV-1 reverse transcriptase in a manner similar to the clinically used drug nevirapine researchgate.netnih.gov. While some synthesized N-substituted phthalimide derivatives did not show significant anti-HIV activity, they did exhibit cytotoxicity nih.govnih.gov. Other studies on tetrahydrophthalimide derivatives also showed weak reverse transcriptase inhibitory activity biorxiv.org. This highlights the importance of specific structural features for potent anti-HIV activity within this class of compounds. The isoindole framework and its derivatives have also been reviewed for their antiviral activities against several human viruses, indicating the broad potential of this structural class nih.gov.

Effects on Circadian Rhythms

Recent research has uncovered the potential of phthalide derivatives to modulate circadian rhythms. A novel phthalide compound, named cyclocybelide, isolated from the mushroom Cyclocybe cf. erebia, was found to advance the phase of circadian rhythms in mouse fibroblasts nih.gov. This effect was observed through a bioassay that monitors the expression of the Period2 gene, a key component of the mammalian circadian clock nih.gov.

The study also revealed that other phthalide derivatives possessing hydroxy and methoxy groups on the benzene (B151609) ring exhibited similar phase-advancing activities, whereas the unsubstituted phthalide showed no effect nih.gov. This suggests that the substitution pattern on the phthalide skeleton is crucial for its activity on circadian rhythms. These findings open up new avenues for exploring phthalide derivatives as small-molecule modulators of the biological clock, which could have therapeutic applications in treating circadian rhythm-related disorders nih.govnih.govnih.govnih.govscispace.com. Another study has also provided evidence that dibutyl phthalate can interfere with and disrupt the circadian rhythm in both Drosophila and human cells altretamine.com.

Mechanism of Action Studies (In Vitro and In Vivo)

Inhibition of Specific Enzymes (e.g., DNA Gyrase, VEGFR-2, DHODH, Chitin Synthase, Cholinesterase, Topoisomerase I, ALK5)

The biological activities of this compound and its derivatives are often attributed to their ability to inhibit specific enzymes that are critical for various cellular processes.

DNA Gyrase: Phthalimide analogs have been investigated for their potential to inhibit bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication nih.gov. Molecular docking studies have suggested that these compounds can bind to the DNA gyrase, indicating a potential mechanism for antibacterial activity nih.gov.